This compound is classified as an amide due to the presence of the acetamide functional group and is also categorized as a piperazine derivative. It has been studied for its biological activities, particularly in relation to anti-inflammatory and analgesic effects.
The synthesis of 2-(piperazin-2-yl)acetamide can be achieved through various methods. One notable method involves the reaction of piperazine with N-haloacetyl derivatives in an aqueous medium.
This method has shown yields of approximately 72% with a melting point around 118 °C .
The molecular formula of 2-(piperazin-2-yl)acetamide is , with a molecular weight of 247.34 g/mol.
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to confirm its structure, providing chemical shifts that correspond to different hydrogen environments within the molecule .
2-(Piperazin-2-yl)acetamide participates in various chemical reactions, primarily involving nucleophilic substitutions and acylation processes.
Reactions are typically monitored using Thin Layer Chromatography (TLC) to assess completion and purity .
The mechanism of action for compounds like 2-(piperazin-2-yl)acetamide often involves modulation of neurotransmitter systems or inhibition of specific enzymes.
Pharmacological evaluations often include docking studies to predict binding affinities and interactions with target proteins .
These properties are crucial for determining the suitability of the compound for various applications.
The applications of 2-(piperazin-2-yl)acetamide span across several fields:
The ongoing research into this compound highlights its significance in drug discovery and development efforts aimed at treating various medical conditions .
2-(Piperazin-2-yl)acetamide (C₆H₁₃N₃O) is a nitrogen-containing heterocyclic compound featuring a piperazine core substituted at one nitrogen with an acetamide group. Its molecular structure comprises a six-membered piperazine ring with two opposing nitrogen atoms, one secondary (NH) and one tertiary (N-CH₂C(O)NH₂). This arrangement creates distinct electronic environments: the secondary nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen of the acetamide moiety serves as a hydrogen bond acceptor. The compound’s amphoteric nature—balancing hydrophilic (amide, amine) and hydrophobic (methylene groups) regions—enhances its capacity for diverse molecular interactions [1].
Table 1: Structural and Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₆H₁₃N₃O |
CAS Registry Number | 14230265 (base compound) |
Core Scaffold | Piperazine ring with C-2 acetamide substitution |
Key Functional Groups | Secondary amine, tertiary amine, carboxamide |
Calculated LogP* | ~0.67 (indicative of moderate hydrophilicity) |
Topological Polar Surface Area (TPSA)* | ~44.4 Ų (suggesting good membrane permeability) |
*Derived from analogous piperazine acetamides [5]
The piperazine ring adopts a chair conformation, and rotational freedom around the methylene (–CH₂–) linker allows the acetamide group to adopt multiple orientations. This flexibility facilitates conformational adaptation when binding to biological targets. Nuclear magnetic resonance (NMR) spectroscopy typically reveals distinct signals for the piperazine protons (δ ~2.5–3.5 ppm), methylene protons adjacent to the carbonyl (δ ~3.3–3.7 ppm), and the amide proton (δ ~7.0–8.0 ppm) [2] [4].
Piperazine derivatives entered medicinal chemistry in the mid-20th century with compounds like piperazine itself used as anthelmintics. The strategic incorporation of acetamide functionalities emerged later to modulate pharmacokinetics and target specificity. Early research (1980s–1990s) exploited the scaffold’s protonatable nitrogen for CNS drug design, yielding antipsychotics and antidepressants. The late 1990s marked a pivotal shift with hybrid molecule strategies, where 2-(piperazin-1-yl)acetamide derivatives served as versatile linkers connecting pharmacophoric units [3].
Significant milestones include:
Table 2: Evolution of Key Piperazine-Acetamide Derivatives
Era | Therapeutic Focus | Exemplar Compound | Key Advancement |
---|---|---|---|
1980s–1990s | Anthelmintics/CNS | Simple N-arylpiperazines | Proof of scaffold bioavailability |
2000s | Neuropharmacology | (-)-10e (D3 agonist) | High receptor subtype selectivity (D3 over D2) |
2020s | Anticancer | Bergenin-thiazole hybrid (5a) | Targeted delivery via EMT modulation [2] |
This scaffold is a cornerstone in heterocyclic chemistry due to its synthetic versatility and capacity to enhance drug-like properties. Its significance manifests in three key areas:
Pharmacophore Hybridization: The scaffold serves as a molecular "linchpin," connecting bioactive fragments. In bergenin-thiazole hybrids (5a–e), it bridges the natural product (bergenin) and thiazole rings, yielding compounds with synergistic anticancer activity. These hybrids demonstrated up to 10-fold enhanced cytotoxicity against CAL27 tongue cancer cells compared to bergenin alone, attributed to improved cellular uptake and target engagement facilitated by the piperazine-acetamide spacer [2]. Similarly, in neuropharmacology, linking aminotetralins to indoles via this spacer produced highly selective D3 receptor agonists (10e, Ki = 0.57 nM) [3].
Physicochemical Optimization: Incorporating the 2-(piperazin-2-yl)acetamide moiety mitigates common drawbacks of lead compounds. Bergenin suffers from poor solubility and bioavailability. Its conjugation with arylthiazolylpiperazines via the acetamide linker drastically increased lipophilicity (LogP increase ~2–3 units), enhancing membrane permeation while retaining aqueous solubility via protonatable nitrogens. This optimization directly correlated with improved IC₅₀ values in cellular assays [2].
Targeted Protein Interactions: The scaffold’s hydrogen-bonding capability enables precise interactions with enzymatic and receptor targets. Molecular docking studies of bergenin hybrid 5a showed the piperazine nitrogen forming a salt bridge with Asp108 of Bcl-2, while the acetamide carbonyl hydrogen-bonded with Arg107. Similarly, in Alzheimer’s research, derivatives like 3c (N-(5,6-methylenedioxybenzothiazole-2-yl)-2-(piperazin-1-yl)acetamide) potently inhibited AChE (IC₅₀ = 0.030 µM) by anchoring the catalytic site via the protonated piperazine and accepting hydrogen bonds with the acetamide oxygen [4].
Table 3: Bioactive Hybrids Featuring 2-(Piperazin-1-yl)acetamide
Hybrid Structure | Biological Activity | Mechanistic Insight | Source |
---|---|---|---|
Bergenin-Arylthiazolyl (5a, 5c) | Anticancer (CAL27 IC₅₀ < 100 µM) | G0/G1 cell cycle arrest; Bax/Bcl-2 regulation | [2] |
Aminotetralin-Indole ((-)-10e) | D3 agonist (Ki = 0.57 nM) | GTPγS activation; preferential limbic binding | [3] |
Benzothiazole-Piperazine (3c, 3j) | AChE/BACE-1 inhibitor (IC₅₀ = 0.030 µM/0.119 µM) | Dual-site AChE binding; β-sheet disruption in BACE-1 | [4] |
The scaffold’s synthetic accessibility further bolsters its utility. Key intermediates like N-(thiazol-2-yl)-2-(piperazin-1-yl)acetamide dihydrochloride (CAS 84587-70-2) are commercially available, enabling rapid analog generation via amide coupling, reductive amination, or Mannich reactions [2] [6]. This facilitates exploration of structure-activity relationships (SAR), particularly how N⁴-substitution (aryl, heteroaryl, sulfonyl) modulates potency and selectivity across therapeutic targets.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1